molecular formula C9H22O2Si B13933338 Silane, [(5-methoxypentyl)oxy]trimethyl- CAS No. 54767-36-1

Silane, [(5-methoxypentyl)oxy]trimethyl-

Cat. No.: B13933338
CAS No.: 54767-36-1
M. Wt: 190.35 g/mol
InChI Key: IPBFETYVOGXEJZ-UHFFFAOYSA-N
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Description

5-Methoxypentyloxytrimethylsilane is an organosilicon compound with the molecular formula C9H22O2Si and a molecular weight of 190.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a methoxypentyloxy chain. It is used in various chemical applications due to its unique properties.

Preparation Methods

The synthesis of 5-Methoxypentyloxytrimethylsilane typically involves the reaction of trimethylsilyl chloride with 5-methoxypentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-Methoxypentanol+Trimethylsilyl chloride5-Methoxypentyloxytrimethylsilane+Hydrochloric acid\text{5-Methoxypentanol} + \text{Trimethylsilyl chloride} \rightarrow \text{5-Methoxypentyloxytrimethylsilane} + \text{Hydrochloric acid} 5-Methoxypentanol+Trimethylsilyl chloride→5-Methoxypentyloxytrimethylsilane+Hydrochloric acid

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methoxypentyloxytrimethylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the cleavage of the Si-O bond, leading to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Scientific Research Applications

5-Methoxypentyloxytrimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxypentyloxytrimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions, where the trimethylsilyl group acts as a leaving group .

Comparison with Similar Compounds

5-Methoxypentyloxytrimethylsilane can be compared with other organosilicon compounds such as:

    Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    Trimethylsilyl ether: Commonly used as a protecting group for alcohols.

    Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.

The uniqueness of 5-Methoxypentyloxytrimethylsilane lies in its specific structure, which combines the properties of a methoxypentyloxy chain with a trimethylsilyl group, making it versatile for various applications .

Properties

CAS No.

54767-36-1

Molecular Formula

C9H22O2Si

Molecular Weight

190.35 g/mol

IUPAC Name

5-methoxypentoxy(trimethyl)silane

InChI

InChI=1S/C9H22O2Si/c1-10-8-6-5-7-9-11-12(2,3)4/h5-9H2,1-4H3

InChI Key

IPBFETYVOGXEJZ-UHFFFAOYSA-N

Canonical SMILES

COCCCCCO[Si](C)(C)C

Origin of Product

United States

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